6-methoxy-3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide
Overview
Description
Thiazoles are organic five-aromatic ring compounds with a general formula of C3H3NS . They are used to obtain free carbene particles and complexed with transition metals, while their salts are used as catalysts in the reaction of Stetter and benzoin condensation . Thiazoles have potent biological applications and are present in several drugs used in cancer therapy .
Synthesis Analysis
Thiazoles can be synthesized through several artificial paths and varied physico-chemical factors . For example, aryl thiazoles were prepared and evaluated for their anticancer actions . The (thiazol-2-yl)hydrazones were prepared and elucidated via elemental analytical .
Molecular Structure Analysis
The molecular electrostatic potential (MEP) of thiazoles points out that nitrogen is the most negative atom compared to carbon and sulfur, which are neutral .
Chemical Reactions Analysis
Thiazoles can undergo various chemical reactions. For instance, thiophenylpyrazolyl-5-substituted-aryl-diazenylthiazoles were prepared from the reaction of 3-(2-Thienyl)-5-aryl-1-thiocarbamoyl-2-pyrazolines with hydrazonyol .
Physical And Chemical Properties Analysis
Thiazoles have similar chemical and physical properties to pyridine and pyrimidine, although some of their derivatives behave similarly to the thiophene and furan .
Scientific Research Applications
Antimicrobial and Antioxidant Activity : A study by Dalgıç, Demir, and Yıldız (2020) investigated a Schiff base containing ferrocene and benzothiazol synthesized from 6-methoxybenzo[d]thiazole-2-amine. This compound demonstrated antimicrobial activity against bacteria such as Pseudomonas aeruginosa and Bacillus subtilis, as well as good antioxidant activity, surpassing the standard butylated hydroxy toluene (BHT) in performance (Dalgıç, Demir, & Yıldız, 2020).
Anticancer Properties : A 1996 study by Song, Jin, and Jeong discovered that a compound structurally related to 6-methoxy-3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide exhibited significant anti-cancer activity in vitro. The compound's structure enabled hydrogen bonding and electrostatic interactions, contributing to its anticancer effects (Song, Jin, & Jeong, 1996).
Thiazole Derivatives and Antimicrobial Activity : Hussein and Azeez (2013) synthesized derivatives of 4-(6-methylbenzo[d]thiazol-2-yl)benzamine, which were evaluated for antibacterial activity against Escherichia coli and Staphylococcus aureus. Their results showed significant activity against both types of bacteria (Hussein & Azeez, 2013).
Antibacterial and Anticancer Properties of Thiazole Derivatives : Research by Moustafa (2017) on compounds based on 3-methoxy-2-hydroxybenzaldehyde, including thiazole derivatives, demonstrated in vitro antimicrobial activity against various bacterial strains and fungi. Some derivatives also showed antitumor activity against human breast carcinoma cell lines (Moustafa, 2017).
Future Directions
Thiazoles are an adaptable heterocycle present in several drugs used in cancer therapy . They are one of the most significant potential things in the mainly increasing chemical world of compounds having thiazoles showing notable pharmacological actions . This suggests that thiazoles will continue to be an area of interest in medicinal chemistry.
properties
IUPAC Name |
6-methoxy-3-propyl-1,3-benzothiazol-2-imine;hydroiodide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2OS.HI/c1-3-6-13-9-5-4-8(14-2)7-10(9)15-11(13)12;/h4-5,7,12H,3,6H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCSYLUJRBOLQTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=C(C=C2)OC)SC1=N.I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15IN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-methoxy-3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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